

# Application Notes and Protocols: Nitration of 1,2,4-Trimethoxybenzene

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## Compound of Interest

Compound Name: 1,2,4-Trimethoxy-5-nitrobenzene

Cat. No.: B081036

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the nitration of 1,2,4-trimethoxybenzene to synthesize **1,2,4-trimethoxy-5-nitrobenzene**. The protocol is intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals.

## Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be a key building block for the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. 1,2,4-Trimethoxybenzene is an activated aromatic ring, and its nitration leads to the formation of **1,2,4-trimethoxy-5-nitrobenzene**. This protocol details a method for this transformation, emphasizing safety and product purification.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the materials used in this protocol.

Compound	Molecular Formula	Molar Mass (g/mol )	Quantity (mmol)	Mass/Volume
1,2,4-Trimethoxybenzene	C <sub>9</sub> H <sub>12</sub> O <sub>3</sub>	168.19	10.0	1.68 g
Concentrated Nitric Acid (70%)	HNO <sub>3</sub>	63.01	~150	~10 mL
Ice	H <sub>2</sub> O	18.02	-	100 g
Saturated Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	-	As needed
Brine	NaCl	58.44	-	20 mL
Anhydrous Sodium Sulfate	Na <sub>2</sub> SO <sub>4</sub>	142.04	-	As needed
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	-	As needed
Hexanes	C <sub>6</sub> H <sub>14</sub>	86.18	-	As needed
Product				
1,2,4-Trimethoxy-5-nitrobenzene	C <sub>9</sub> H <sub>11</sub> NO <sub>5</sub>	213.19	-	Theoretical Yield: 2.13 g

## Experimental Protocol

**Safety Precautions:** This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times. Concentrated nitric acid is highly corrosive and a strong oxidizing agent.

**Procedure:**

- Reaction Setup:

- Place a 100 mL round-bottom flask in an ice-water bath on a magnetic stirrer.
- Add 10 mL of concentrated nitric acid (70%) to the flask and allow it to cool to 0-5 °C with gentle stirring.
- Addition of 1,2,4-Trimethoxybenzene:
  - Weigh 1.68 g (10.0 mmol) of 1,2,4-trimethoxybenzene.
  - Slowly add the 1,2,4-trimethoxybenzene to the cold, stirred nitric acid in small portions over 15-20 minutes. Use a powder funnel to avoid the solid adhering to the neck of the flask.
  - Maintain the reaction temperature between 0-5 °C throughout the addition. The reaction is exothermic, and the addition rate should be controlled to prevent the temperature from rising.
- Reaction Monitoring:
  - After the addition is complete, continue stirring the reaction mixture at 0-5 °C.
  - Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The starting material should be consumed within 30-60 minutes.
- Work-up:
  - Once the reaction is complete, slowly and carefully pour the reaction mixture over 100 g of crushed ice in a 250 mL beaker with stirring. A yellow precipitate should form.
  - Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
  - Wash the solid with cold deionized water until the washings are neutral to pH paper.
- Neutralization and Extraction:

- Transfer the crude solid to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
- Slowly add saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as carbon dioxide gas will be evolved.
- Separate the organic layer.
- Wash the organic layer with 20 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **1,2,4-trimethoxy-5-nitrobenzene**.
- Purification:
  - The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel.
  - For chromatography, use a gradient elution starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).
  - Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified **1,2,4-trimethoxy-5-nitrobenzene** as a yellow solid.
- Characterization:
  - Determine the melting point of the purified product.
  - Characterize the product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy to confirm its identity and purity.

## Visualizations

Caption: Experimental workflow for the nitration of 1,2,4-trimethoxybenzene.

Caption: Overall reaction and mechanism for the nitration of 1,2,4-trimethoxybenzene.

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